2-(2-Chloro-3-methoxyphenyl)acetonitrile
Overview
Description
“2-(2-Chloro-3-methoxyphenyl)acetonitrile” is a chemical compound with the molecular formula C9H8ClNO . It is used in various chemical reactions and has a molecular weight of 181.62 .
Molecular Structure Analysis
The molecular structure of “2-(2-Chloro-3-methoxyphenyl)acetonitrile” consists of a nitrile group (-CN) attached to a phenyl ring, which is further substituted with a chloro group (-Cl) and a methoxy group (-OCH3) .
Chemical Reactions Analysis
Acetonitrile, a compound similar to “2-(2-Chloro-3-methoxyphenyl)acetonitrile”, can be used as an important synthon in many types of organic reactions . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .
Scientific Research Applications
Organic Synthesis
Acetonitrile compounds, including “2-(2-Chloro-3-methoxyphenyl)acetonitrile”, are often used in organic synthesis to create valuable nitrogen-containing heterocyclic compounds. These compounds have potential practical applications due to their structural properties .
Catalyst-Free Activation
There is a growing interest in developing catalyst-free methods to activate the Csp3-H bond of acetonitrile. Electrochemical synthesis is one such method that is efficient and environmentally friendly .
Crystal Structure Analysis
Compounds similar to “2-(2-Chloro-3-methoxyphenyl)acetonitrile” have been characterized using XRD crystal structure analysis. This technique helps in understanding the molecular structure and properties of such compounds .
Microwave-Assisted Synthesis
The use of microwave techniques can enhance the synthesis process of acetonitrile derivatives, reducing reaction time and improving yield compared to conventional methods .
properties
IUPAC Name |
2-(2-chloro-3-methoxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-12-8-4-2-3-7(5-6-11)9(8)10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNAWMUTUZYWDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901288678 | |
Record name | 2-Chloro-3-methoxybenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901288678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52516-45-7 | |
Record name | 2-Chloro-3-methoxybenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52516-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-methoxybenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901288678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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